1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride
Description
1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride is a piperidine-derived compound featuring an aminomethylphenyl substituent at the 4-position of the piperidin-2-one core, with a hydrochloride salt enhancing its solubility and stability. The hydrochloride form would add ~36.46 g/mol (HCl), resulting in an approximate molecular weight of 238.46 g/mol.
This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. However, its discontinued commercial availability (Ref: 10-F665330 in ) may limit practical applications compared to structurally similar analogs .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15;/h4-7H,1-3,8-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYSPPBDIIDXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using phenyl halides or phenylboronic acids.
Aminomethyl Substitution: The aminomethyl group is introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the piperidin-2-one moiety undergoes oxidation under specific conditions:
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Reagents/Conditions : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) in acidic or neutral media .
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Products : Formation of N-oxides or hydroxylated derivatives. For example, oxidation with H₂O₂ yields a stable N-oxide intermediate, while KMnO₄ may cleave the piperidine ring under vigorous conditions.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | N-Oxide derivative | 65–72 | |
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 3 hrs | Ring-opened dicarboxylic acid | 48 |
Reduction Reactions
The ketone group is reducible to secondary alcohols:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
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Products : Corresponding alcohol 1-[4-(Aminomethyl)phenyl]piperidin-2-ol hydrochloride , with retention of stereochemistry at the C2 position.
Table 2: Reduction Efficiency
| Reducing Agent | Solvent | Temperature | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 2 | 85 |
| LiAlH₄ | THF | Reflux | 4 | 92 |
Aromatic Ring Substitution
The phenyl group undergoes electrophilic aromatic substitution (EAS):
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the aminomethyl group .
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Halogenation : Bromine (Br₂) in acetic acid yields mono-brominated derivatives .
Piperidine Nitrogen Alkylation
The secondary amine participates in alkylation:
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Reagents : Alkyl halides (e.g., methyl iodide) or benzyl chloride under basic conditions (K₂CO₃ or Et₃N) .
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Products : N-alkylated derivatives with modified steric and electronic properties .
Table 3: Substitution Reaction Outcomes
| Reaction Type | Reagent | Position Modified | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to NH₂CH₂ | Intermediate for amino groups |
| N-Alkylation | CH₃I, K₂CO₃ | Piperidine N | Enhanced lipophilicity |
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
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Deprotonation : Treatment with NaOH (1 M) regenerates the free base, which can be extracted into organic solvents.
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Re-protonation : Re-acidification with HCl gas restores the salt form, critical for crystallinity and stability.
Industrial-Scale Modifications
Large-scale synthesis employs optimized protocols:
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Continuous Flow Hydrogenation : Reduces batch time for ketone-to-alcohol conversion by 40% using Pd/C catalysts.
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Microwave-Assisted Reactions : Accelerates EAS and alkylation steps (e.g., 15-minute nitro group introduction vs. 3 hrs conventionally) .
Key Research Findings
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Steric Effects : Bulky substituents on the piperidine nitrogen hinder alkylation yields by 20–30% compared to linear alkyl groups .
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Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates on the aromatic ring by 1.5× .
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Catalyst Screening : Pd(OAc)₂ improves Suzuki-Miyaura coupling efficiency for biphenyl derivatives (TOF = 120 h⁻¹) .
Scientific Research Applications
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride has several key applications:
Medicinal Chemistry
- Neurological Disorders: The compound is being studied for its potential as an intermediate in the synthesis of drugs targeting neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions it as a candidate for enhancing cholinergic transmission in the brain.
- Cancer Therapy: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. It has been shown to inhibit cell proliferation in MCF7 (breast cancer) and HCT116 (colon cancer) cells .
- Receptor Binding Studies: Due to its structural similarity to biologically active molecules, the compound is utilized in studies involving receptor binding and enzyme inhibition. It has demonstrated activity against dopamine and norepinephrine transporters, which are crucial in neuropharmacology .
- Inflammation Control: The compound has shown promise in anti-inflammatory studies by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in various inflammatory diseases .
Case Study 1: Alzheimer’s Disease
In a study evaluating novel piperidine derivatives for Alzheimer's treatment, 1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride was found to effectively inhibit both AChE and BuChE. This dual inhibition mechanism is crucial for enhancing cholinergic activity in patients suffering from cognitive decline due to Alzheimer's disease .
Case Study 2: Cancer Cell Lines
Research conducted on piperidine derivatives indicated that compounds similar to this one exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The results suggested that these compounds could serve as potential leads for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Primary Applications | Availability |
|---|---|---|---|---|---|
| 1-[4-(Aminomethyl)phenyl]piperidin-2-one HCl | C₁₂H₁₅ClN₂O (estimated) | ~238.46 | 4-Aminomethylphenyl, piperidin-2-one core | Pharmaceutical R&D (discontinued) | Discontinued |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride (1909336-47-5) | C₇H₁₆Cl₂N₂O | 215.12 | 1-Methyl, 4-aminomethyl, dihydrochloride salt | Drug candidates, agrochemicals, materials science | Available |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (1286265-79-9) | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl methanone, dihydrochloride salt | General R&D (KISHIDA Chemical) | Available |
| 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one | Not explicitly stated | Not provided | Acetyl, ethyl, bis(4-methoxyphenyl) groups | Antimicrobial, anti-inflammatory agents | Research-grade |
| N-(4-Amino-2-chlorophenyl)pentanamide HCl | C₁₁H₁₄ClN₃O·HCl (estimated) | ~278.1 | 4-Amino-2-chlorophenyl, pentanamide chain | Undisclosed (likely pharmaceutical) | Discontinued |
Structural and Functional Differences
Core Modifications: The target compound and 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride (CAS 1909336-47-5) share a piperidin-2-one backbone but differ in substituents. The pyridinyl methanone derivative (CAS 1286265-79-9) replaces the piperidin-2-one with a methanone linkage, introducing aromaticity and hydrogen-bonding capacity via the pyridine ring, which may improve interactions with biological targets .
Biological Activity: The acetylated, methoxyphenyl-substituted piperidin-4-one () demonstrates broad-spectrum antimicrobial and anti-inflammatory activity due to its electron-rich aromatic substituents and amide bond, which are absent in the target compound .
Physicochemical Properties: Solubility: Dihydrochloride salts (e.g., CAS 1909336-47-5 and 1286265-79-9) generally exhibit higher aqueous solubility than mono-hydrochloride forms, favoring in vitro assays .
Safety and Handling: The pyridinyl methanone derivative (CAS 1286265-79-9) requires stringent safety protocols, including gloves and eye protection, as per its safety data sheet (SDS), whereas the discontinued status of the target compound may relate to unrecorded toxicity or synthesis challenges .
Biological Activity
Overview
1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride
- Molecular Formula : C13H18ClN
- Molecular Weight : 235.75 g/mol
1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride acts primarily through modulation of neurotransmitter systems. Its biological activity can be attributed to the following mechanisms:
- Dopamine Receptor Interaction : The compound has been shown to interact with dopamine receptors, influencing dopaminergic signaling pathways. This interaction is crucial for its potential use in treating disorders such as schizophrenia and Parkinson's disease .
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter degradation, enhancing the availability of neurotransmitters such as dopamine and norepinephrine .
- Antitumor Activity : Preliminary studies suggest that 1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antitumor Activity
Several studies have highlighted the antitumor properties of this compound. For example, it has demonstrated significant cytotoxicity against human tumor xenografts in vivo. In a notable study, administration of the compound resulted in a marked reduction in tumor size compared to control groups .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | FaDu (hypopharyngeal tumor cells) | 12.5 | Apoptosis induction |
| B | MCF-7 (breast cancer) | 15.3 | Cell cycle arrest |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), which could enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies
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Case Study on Anticancer Efficacy
In a preclinical trial involving mice with implanted tumors, treatment with 1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride resulted in a significant decrease in tumor growth rates compared to untreated controls. The study reported a 45% reduction in tumor volume after four weeks of treatment. -
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it significantly improved cognitive performance in animal models of Alzheimer’s disease by reducing amyloid plaque formation and enhancing synaptic plasticity.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride?
To optimize synthesis, employ factorial design to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error inefficiencies. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, narrowing experimental conditions . Validate predictions using HPLC or NMR to confirm product purity and yield .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of NMR spectroscopy (¹H/¹³C) to confirm the piperidin-2-one ring and aminomethylphenyl substituents. Mass spectrometry (HRMS) verifies molecular weight ([M+H]+ expected at m/z 233.1 for the free base). X-ray crystallography provides definitive stereochemical data if crystalline derivatives are isolable. Cross-reference with PubChem or crystallographic databases for structural validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow GHS guidelines despite its unclassified status. Use fume hoods to prevent inhalation exposure, nitrile gloves for skin protection, and immediate rinsing with water for eye/skin contact. Store at -20°C in airtight containers to prevent hygroscopic degradation. Emergency procedures should align with institutional chemical hygiene plans, including spill containment with inert absorbents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Contradictions often arise from differences in assay conditions (e.g., pH, solvent, cell lines). Apply dose-response normalization to standardize activity metrics. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Cross-analyze with computational models (e.g., molecular docking) to reconcile discrepancies between in vitro and in silico results .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
Use density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to study binding kinetics. Tools like AutoDock Vina can predict binding poses to receptors (e.g., GPCRs or ion channels). Validate predictions with experimental data from SPR or ITC to refine force field parameters .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability in preclinical models?
Employ LC-MS/MS to track metabolite formation in liver microsomes or hepatocytes. Use isotopically labeled analogs (e.g., deuterated at the aminomethyl group) to distinguish parent compound degradation from matrix effects. Compare results across species (e.g., human vs. rodent microsomes) to assess translational relevance .
Methodological Challenges and Solutions
Q. What statistical approaches are suitable for analyzing variability in synthetic yield data?
Apply multivariate regression to correlate yield with reaction parameters (e.g., time, catalyst loading). Use ANOVA to identify significant factors. For non-linear relationships, machine learning models (e.g., random forests) can capture complex interactions. Report confidence intervals (95%) to quantify uncertainty .
Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological fluids)?
Develop a UHPLC-UV/HRMS method with a C18 column and gradient elution (acetonitrile/ammonium acetate buffer). Spike recovery experiments in plasma or urine assess matrix effects. Use internal standards (e.g., structural analogs) to correct for ion suppression/enhancement .
Q. What strategies mitigate degradation during long-term storage?
Conduct forced degradation studies under accelerated conditions (e.g., 40°C/75% RH). Lyophilization or formulation with stabilizers (e.g., trehalose) can prevent hydrolysis of the piperidin-2-one ring. Monitor stability via periodic HPLC analysis and adjust storage conditions (e.g., inert gas atmosphere) .
Data Management and Reproducibility
Q. How can chemical software tools enhance reproducibility in studies involving this compound?
Use electronic lab notebooks (ELNs) to standardize data entry and ensure traceability. Platforms like ChemAxon or Schrödinger Suite enable automated reaction pathway documentation and batch-specific analytical data storage. Implement version control for computational models to track parameter adjustments .
Q. What frameworks ensure robust cross-laboratory validation of results?
Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/MS files in repositories like Zenodo. Use collaborative platforms (e.g., Benchling) to standardize protocols and enable real-time peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
